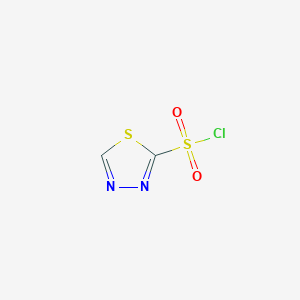

1,3,4-Thiadiazole-2-sulfonyl chloride

Vue d'ensemble

Description

1,3,4-Thiadiazole-2-sulfonyl chloride is a chemical compound that is part of the 1,3,4-thiadiazole family . This family of compounds is known for their wide range of biological activities, including antibacterial activity .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . They were characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .Chemical Reactions Analysis

The synthesis of 1,3,4-Thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Applications De Recherche Scientifique

Anti-Microbial Agents

The 1,3,4-Thiadiazole scaffold has been identified as having significant anti-microbial properties. It is a part of various drugs like sulfamethoxazole and acetazolamide which are known for their diverse biological actions .

Drug Discovery

This compound serves as a versatile scaffold in drug discovery due to its remarkable chemical characteristics and diverse pharmacological impacts. It has been the basis for the development of novel therapeutic substances .

Molecular Structure Research

The 1,3,4-Thiadiazole ring is a point of interest in molecular structure research due to its potential as a foundation for creating new medicinal compounds .

Antimicrobial Agent Synthesis

New series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated as antimicrobial agents, highlighting its role in the development of new treatments .

Antitumor Activity

Derivatives of 1,3,4-thiadiazole-2-amine have shown potential in inhibiting various biological targets such as topoisomerase II and glutaminase, which are related to antitumor capacity .

Broad Spectrum Activity

Extensive research has been performed on synthesizing new potent antibacterial and antifungal agents using 1,3,4-Thiadiazole due to its broad spectrum of activity against various pathogens .

Mécanisme D'action

Target of Action

The primary targets of 1,3,4-Thiadiazole-2-sulfonyl chloride are various pathogens, as it has shown a broad spectrum of activity against them . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Mode of Action

The compound interacts with its targets by increasing the permeability of bacterial cell membranes, inhibiting biofilm formation and cell motility, and inducing morphological changes in bacterial cells . The presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Biochemical Pathways

It is known that the compound has a wide variety of biological activity, indicating that it likely interacts with multiple pathways .

Pharmacokinetics

The compound’s strong aromaticity and the presence of the =n-c-s- moiety suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is a broad spectrum of pharmacological activities. It has been shown to have antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular effects . In particular, it has been found to be effective against both Gram-positive and Gram-negative bacteria .

Orientations Futures

Propriétés

IUPAC Name |

1,3,4-thiadiazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2O2S2/c3-9(6,7)2-5-4-1-8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIBBRJFKALYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615042 | |

| Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Thiadiazole-2-sulfonyl chloride | |

CAS RN |

362521-36-6 | |

| Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,3,4-Thiadiazole-2-sulfonyl chloride in organic synthesis?

A1: 1,3,4-Thiadiazole-2-sulfonyl chloride is a valuable building block in organic synthesis, particularly for creating substituted 1,3,4-thiadiazoles. This compound readily reacts with amines, enabling the introduction of diverse substituents onto the thiadiazole ring. This versatility makes it a useful precursor for synthesizing a wide range of compounds with potential applications in various fields. For instance, [5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride was synthesized from 5-amino-2-mercapto-1,3,4-thiadiazole, and further reacted with nucleophiles such as N-methyl piperazine and aniline to produce the corresponding sulfonamides] [].

Q2: How is the structure of 1,3,4-Thiadiazole-2-sulfonyl chloride derivatives confirmed?

A2: The structures of 1,3,4-thiadiazole-2-sulfonyl chloride derivatives are confirmed using various spectroscopic techniques. [Researchers often utilize Infrared Spectroscopy (IR), Hydrogen Nuclear Magnetic Resonance (H-NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize these compounds] []. These methods provide complementary information about the functional groups, connectivity, and molecular weight of the synthesized molecules, ensuring their accurate identification.

Q3: Are there any structural insights into 1,3,4-thiadiazole-2-sulfonyl chloride derivatives?

A3: Yes, crystallographic studies on compounds like 5-tert-Butyloxycarbonylamino-1,3,4-thiadiazole-2-sulfonyl chloride reveal important structural features. [Analysis of bond lengths and angles indicates a strong interaction between the sulfonyl group and the thiadiazole ring] [, ]. This interaction influences the overall conformation of the molecule and may have implications for its reactivity and biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321508.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)